![molecular formula C19H28N2O3 B5855009 1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B5855009.png)
1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine, also known as ABT-288, is a potent and selective dopamine D4 receptor partial agonist. It is a member of the piperidine class of compounds and has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mecanismo De Acción
1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine acts as a partial agonist at the dopamine D4 receptor, which is primarily expressed in the prefrontal cortex. Activation of this receptor has been shown to improve cognitive function, particularly in tasks that require working memory and attention.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been shown to increase dopamine release in the prefrontal cortex, which is thought to be responsible for its cognitive enhancing effects. It has also been shown to increase acetylcholine release in the hippocampus, which may contribute to its effects on learning and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine in laboratory experiments is its high selectivity for the dopamine D4 receptor, which reduces the potential for off-target effects. However, its partial agonist activity may limit its efficacy in certain experimental paradigms.
Direcciones Futuras
There are several potential future directions for research on 1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine. One area of interest is its potential use in the treatment of cognitive deficits associated with aging and neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in the treatment of substance abuse disorders, particularly those involving stimulants such as cocaine and methamphetamine. Additionally, further studies are needed to better understand the mechanisms underlying 1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine's cognitive enhancing effects and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine involves several steps, starting with the reaction of 3,4-dimethoxybenzyl chloride with piperidine to form 1-(3,4-dimethoxybenzyl)piperidine. This intermediate is then reacted with N-Boc-pyrrolidine-1-carboxylic acid to yield the final product, 1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine.
Aplicaciones Científicas De Investigación
1-(3,4-dimethoxybenzyl)-4-(1-pyrrolidinylcarbonyl)piperidine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in preclinical models of schizophrenia and attention-deficit/hyperactivity disorder (ADHD). It has also been investigated for its potential use in the treatment of substance abuse disorders.
Propiedades
IUPAC Name |
[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3/c1-23-17-6-5-15(13-18(17)24-2)14-20-11-7-16(8-12-20)19(22)21-9-3-4-10-21/h5-6,13,16H,3-4,7-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOSXPSHDLWVMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)N3CCCC3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3,4-Dimethoxybenzyl)piperidin-4-yl](pyrrolidin-1-yl)methanone |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.